1-(4-Amino-5-bromopyridin-3-YL)ethanone
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Overview
Description
1-(4-Amino-5-bromopyridin-3-YL)ethanone is an organic compound with the molecular formula C7H7BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both amino and bromo substituents on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-5-bromopyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the bromination of 4-amino-3-pyridyl ethanone. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-5-bromopyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-5-bromopyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development is ongoing.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-Amino-5-bromopyridin-3-YL)ethanone exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the amino and bromo groups allows for various interactions at the molecular level, influencing pathways and molecular targets .
Comparison with Similar Compounds
- 1-(4-Bromo-5-aminopyridin-3-YL)ethanone
- 1-(4-Amino-3-bromopyridin-5-YL)ethanone
- 1-(4-Amino-5-chloropyridin-3-YL)ethanone
Uniqueness: 1-(4-Amino-5-bromopyridin-3-YL)ethanone is unique due to the specific positioning of the amino and bromo groups on the pyridine ring. This configuration allows for distinct reactivity and interaction profiles compared to its analogs.
Properties
Molecular Formula |
C7H7BrN2O |
---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
1-(4-amino-5-bromopyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O/c1-4(11)5-2-10-3-6(8)7(5)9/h2-3H,1H3,(H2,9,10) |
InChI Key |
FBQGWXVZVSQQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1N)Br |
Origin of Product |
United States |
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